N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Description
N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a dimethylamino group attached to the triazole ring
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCLKIUJZKRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149184 | |
| Record name | 1-(4-Chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320419-49-6 | |
| Record name | 1-(4-Chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320419-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves the reaction of 4-chlorophenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole derivative. The reaction conditions generally involve heating the reaction mixture under reflux for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a similar triazole structure.
Voriconazole: A triazole derivative used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN5. It features a triazole ring, which is often associated with significant pharmacological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentration (MIC) values in the low micromolar range against resistant bacterial strains .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to this compound have shown effectiveness against several cancer cell lines. In vitro studies revealed that specific triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 (Colon) | 6.2 |
| Triazole B | T47D (Breast) | 27.3 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazoles have also been documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells through mitochondrial pathways.
- Modulation of Immune Response : Some studies suggest that these compounds can modulate immune responses by altering cytokine production.
Case Studies
A notable case study investigated the effects of a series of triazole derivatives on human cancer cell lines. The study found that modifications to the triazole structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Basic: What are the standard synthetic protocols for preparing N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:
- Step 1: Formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-chlorophenyl azide and a dimethylamino-substituted alkyne .
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution under inert atmosphere (e.g., N₂), with solvents like DMF or acetonitrile at 60–80°C .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterization using NMR and MS .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.6 ppm, while dimethylamino protons resonate as a singlet near δ 2.8–3.1 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 332.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Stretching frequencies for C–N (1250–1350 cm⁻¹) and C–Cl (750 cm⁻¹) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening: Replace Cu(I) with Ru(II) catalysts to enhance regioselectivity in triazole formation .
- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions .
- Temperature Control: Lower reaction temperatures (40–50°C) minimize decomposition of thermally sensitive intermediates .
- In-line Analytics: Monitor reactions via HPLC to adjust stoichiometry in real time .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Answer:
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure to confirm substituent positions and hydrogen bonding interactions .
- 2D NMR (COSY, HSQC): Identify coupling partners and assign overlapping signals. For example, NOESY can distinguish between para- and meta-substituted chlorophenyl groups .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Advanced: What computational methods are used to predict the compound’s reactivity and conformational stability?
Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the triazole ring to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. organic solvents to assess stability under physiological conditions .
- Docking Studies: Model interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize bioactivity .
Advanced: What experimental strategies assess the compound’s bioactivity and mechanism of action?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., fungal lanosterol 14α-demethylase) using spectrophotometric methods .
- Cell-Based Studies: Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) and compare with fungal/microbial viability assays to determine selectivity .
- Metabolic Profiling: Use LC-MS to identify metabolites in hepatocyte models, focusing on N-demethylation or triazole ring oxidation .
Advanced: How can regioselectivity challenges in triazole functionalization be addressed?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to specific triazole positions .
- Metal-Mediated Coupling: Utilize palladium-catalyzed C–H activation to achieve selective C–3 or C-5 functionalization .
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor the desired regioisomer. For example, shorter reaction times (1–2 hr) favor kinetic products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
